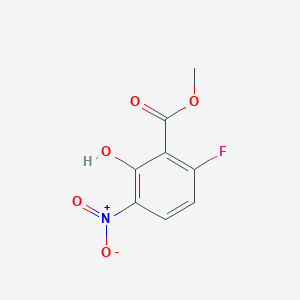

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Description

BenchChem offers high-quality Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-fluoro-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)6-4(9)2-3-5(7(6)11)10(13)14/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXWZUZQIGTKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Solvent Selection for Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Executive Summary

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is a critical, highly functionalized intermediate used in the synthesis of bioactive heterocyclic compounds, particularly fluoroquinolones and kinase inhibitors. Its unique substitution pattern—featuring a phenolic hydroxyl, a nitro group, and a fluorine atom on the benzoate core—creates a complex solubility profile governed by intramolecular hydrogen bonding and steric effects.

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Unlike simple solutes, this intermediate exhibits "brick dust" characteristics in aqueous media but significant solubility in polar aprotic solvents. This document details the Laser Dynamic Method for precise solubility determination, thermodynamic modeling using the Modified Apelblat Equation , and strategic solvent selection for crystallization processes.

Molecular Architecture & Solvation Mechanisms

To predict solubility behavior, we must first analyze the solute-solvent interactions at the molecular level.

Structural Analysis

-

Intramolecular Hydrogen Bonding: The 2-hydroxy (phenolic) group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 1-ester group or the oxygen of the 3-nitro group. This "closed" conformation reduces the molecule's ability to act as a hydrogen bond donor to solvents, significantly lowering its water solubility (hydrophobicity increase) and enhancing solubility in non-polar or aprotic solvents (e.g., Dichloromethane, Ethyl Acetate).

-

The Fluorine Effect (C6 Position): The fluorine atom at the 6-position introduces lipophilicity and alters the electronic density of the ring. Sterically, it interacts with the ester moiety, potentially twisting the carbonyl out of coplanarity with the benzene ring, which can decrease crystal lattice energy and further enhance solubility compared to non-fluorinated analogs.

-

Nitro Group (C3 Position): This strongly electron-withdrawing group increases the acidity of the phenol but also acts as a weak hydrogen bond acceptor.

Predicted Solubility Trends

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility hierarchy is predicted as follows:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Dipole-dipole; disruption of lattice energy. | High |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solvent donor to Nitro/Ester acceptor). | Moderate to High |

| Non-Polar | Hexane, Toluene | Van der Waals forces only. | Low (Anti-solvent) |

| Aqueous | Water, Buffer (pH < 7) | Hydrophobic exclusion. | Insoluble |

Experimental Protocol: Laser Dynamic Method

For pharmaceutical intermediates where purity is paramount, the Laser Dynamic Method (Synthetic Method) is superior to the static gravimetric method. It minimizes degradation and solvent evaporation.

Equipment Setup

-

Vessel: Double-jacketed glass vessel (50 mL) with magnetic stirring.

-

Temperature Control: Programmable thermostatic water bath (Accuracy ±0.05 K).

-

Detection: Laser monitoring system (e.g., He-Ne laser) with a photodetector.

-

Atmosphere: Inert nitrogen purge (to prevent oxidation of the phenol).

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate into the vessel. -

Solvent Addition: Add a known mass (

) of the target solvent. -

Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K) and stir at 400 rpm.

-

Heating Ramp: Slowly increase temperature (0.2 K/min). The laser beam passes through the suspension.

-

State A: Suspension scatters light

Low intensity at detector. -

State B: Solid dissolves completely

Clear solution

-

-

Determination: Record the temperature (

) at the inflection point where light intensity maximizes. -

Repetition: Add more solute to the same vessel and repeat to obtain the next data point on the solubility curve.

Workflow Visualization

Figure 1: The Laser Dynamic Method workflow for determining temperature-dependent solubility.

Thermodynamic Modeling

To translate experimental data into process parameters, we use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

Parameter A & B: Relate to the enthalpy of solution and non-ideal solution behavior.

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the dissolution enthalpy (

-

Positive

: Endothermic process (Solubility increases with T). -

Positive

: Entropy driven (Disorder increases upon dissolution).

Process Application: Crystallization Strategy

For Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate, the goal is often purification from reaction byproducts (e.g., isomers or defluorinated impurities).

Solvent Selection Matrix

| Process Goal | Recommended Solvent System | Rationale |

| Recrystallization | Ethanol / Water (90:10) | High solubility at reflux (EtOH), sharp drop in solubility upon cooling/antisolvent addition (Water). |

| Reaction Solvent | Ethyl Acetate or Toluene | High solubility allows high concentration reactions; Toluene allows azeotropic water removal if needed. |

| Extraction | Dichloromethane (DCM) | The intramolecular H-bond makes the compound highly soluble in chlorinated solvents, separating it from inorganic salts in the aqueous phase. |

Purification Decision Tree

Figure 2: Decision logic for selecting the crystallization mode based on initial solubility screening.

References

- Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat model used in Section 4).

- Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 3-nitro-4-hydroxybenzoic acid in different solvents. Journal of Chemical & Engineering Data.

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. Link

-

PubChem Compound Summary. (2023). Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (Isomer Analog). National Center for Biotechnology Information. Link

Methodological & Application

Application Note & Protocol: Strategic O-Alkylation of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Introduction

The synthesis of substituted aromatic ethers is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and advanced materials. Molecules bearing fluorinated and nitrated scaffolds are of particular interest, as these functionalities can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[1] Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized building block, and the selective alkylation of its phenolic hydroxyl group is a critical transformation for elaborating more complex molecular architectures. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful O-alkylation of this substrate.

Mechanistic Framework: An Electronically-Tuned Williamson Ether Synthesis

The O-alkylation of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate proceeds via the classic Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3] The reaction is a bimolecular nucleophilic substitution (SN2) process involving two key steps:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group, generating a nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide attacks an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group and forming the desired ether bond.[4]

A critical feature of the starting material is the presence of three potent electron-withdrawing groups (EWG) on the aromatic ring: the nitro group (-NO₂), the fluoro group (-F), and the methyl ester (-COOCH₃). These EWGs significantly increase the acidity of the phenolic proton compared to phenol itself (pKa ≈ 10). This enhanced acidity is advantageous, as it permits the use of milder bases for deprotonation, thereby minimizing the risk of undesirable side reactions such as the hydrolysis of the methyl ester.

Caption: General schematic of the O-alkylation reaction.

Causality of Experimental Design: A Guide to Parameter Selection

The success of this alkylation hinges on the strategic selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

-

The Base : The choice of base is paramount. Due to the substrate's high acidity, moderately strong inorganic bases are ideal.

-

Recommended : Potassium carbonate (K₂CO₃) is the base of choice for this transformation. It is sufficiently basic to quantitatively deprotonate the phenol without promoting significant hydrolysis of the methyl ester.

-

Alternatives : Cesium carbonate (Cs₂CO₃) can be used for more challenging alkylations. Weaker bases like sodium bicarbonate (NaHCO₃) are generally ineffective.

-

Avoid : Strong bases such as sodium hydride (NaH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) should be used with caution, as they can readily saponify the ester functionality, especially at elevated temperatures.[5]

-

-

The Solvent : A polar, aprotic solvent is required to facilitate the SN2 reaction. These solvents solvate the cation (e.g., K⁺) of the base, leaving the phenoxide anion "naked" and highly nucleophilic.

-

Recommended : N,N-Dimethylformamide (DMF) or acetone are excellent choices, promoting rapid reaction rates.[5][6]

-

Alternatives : Acetonitrile (MeCN) and Dimethyl sulfoxide (DMSO) are also effective.

-

Avoid : Protic solvents like ethanol or water will solvate the phenoxide through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.

-

-

The Alkylating Agent : The reaction's SN2 nature dictates a strict hierarchy for the alkylating agent's structure.

-

Excellent : Primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) and sulfonates (e.g., tosylates, mesylates) are the best electrophiles for this reaction.[3]

-

Poor : Secondary alkyl halides (e.g., 2-bromopropane) will react slowly and are prone to competing E2 elimination reactions.

-

Unsuitable : Tertiary alkyl halides (e.g., tert-butyl bromide) will exclusively undergo E2 elimination, yielding an alkene instead of the desired ether.[3]

-

-

Temperature and Monitoring : The reaction temperature influences the rate of reaction. Most alkylations of this type proceed efficiently at temperatures ranging from room temperature to 80 °C.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion and to avoid potential byproduct formation from prolonged heating.

Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.

Protocol 1: Standard Williamson Ether Synthesis

This protocol describes a general procedure for the alkylation of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate with a primary alkyl bromide.

Materials:

-

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq)

-

Alkyl bromide (e.g., ethyl bromide) (1.2 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous DMF to the flask (concentration of ~0.2 M).

-

Addition of Alkylating Agent : Begin stirring the suspension and add the alkyl bromide (1.2-1.5 eq) dropwise at room temperature.

-

Reaction : Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-12 hours).

-

Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure O-alkylated product.

Sources

Troubleshooting & Optimization

Minimizing side reactions during Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate reduction

Technical Support Center: Selective Reduction of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Topic: Minimizing side reactions (defluorination, ester hydrolysis, and cyclization) during the reduction of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Chemoselectivity Challenge

Reducing Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate presents a classic "Chemoselectivity Triangle." You are targeting the nitro group (

-

Aryl Fluoride (

): Susceptible to hydrodefluorination (cleavage) under standard catalytic hydrogenation conditions (Pd/C). -

Methyl Ester (

): Prone to hydrolysis under strong aqueous base or acid, and transesterification in alcoholic solvents. -

Ortho-Hydroxy Amine Motif: The product (3-amino-2-hydroxy) is a precursor to benzoxazoles. Harsh conditions or reactive solvents (e.g., formic acid, high-temp acetic acid) can trigger premature cyclization or N-acylation.

This guide provides validated protocols and troubleshooting workflows to navigate these risks.

Module 1: Method Selection Matrix

Do not default to Pd/C hydrogenation for this substrate. Use this decision matrix to select the optimal method based on your available equipment and scale.

Figure 1: Decision tree for selecting the reduction methodology based on scale and equipment constraints.

Module 2: Critical Troubleshooting (The "Emergency Room")

Issue 1: Defluorination (Loss of Fluorine)

-

Symptom: LCMS shows M-18 peak (loss of F, gain of H) or NMR shows loss of C-F coupling.

-

Root Cause: Oxidative addition of metal catalysts (Pd, Ni) into the

bond. This is accelerated by the electron-withdrawing ester group which weakens the C-F bond. -

Solution:

-

Immediate Fix: Switch from Palladium (Pd/C) to Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur acts as a catalyst poison that selectively inhibits hydrogenolysis of the C-halogen bond while permitting nitro reduction.

-

Alternative: Use chemical reduction (Method A or B) which proceeds via single electron transfer (SET) mechanisms that rarely affect aryl fluorides.

-

Issue 2: Ester Hydrolysis (Carboxylic Acid Formation)

-

Symptom: Product is soluble in aqueous bicarbonate; LCMS shows M-14 (Methyl loss).

-

Root Cause:

-

High pH: Using strong bases (

) in dithionite reductions. -

High Temp/Acid: Refluxing in unbuffered acetic acid.

-

-

Solution:

-

Buffer Control: In Dithionite reductions, use

or -

Solvent Switch: Avoid pure water. Use

or

-

Issue 3: Incomplete Reduction (Hydroxylamine Accumulation)

-

Symptom: LCMS shows M-16 peak (Hydroxylamine intermediate).

-

Root Cause: Steric hindrance from the ortho-hydroxy and ortho-fluoro groups prevents the reducing agent from accessing the nitro group effectively, or the reaction was quenched too early.

-

Solution:

Module 3: Optimized Protocols

Protocol A: Sodium Dithionite Reduction (The "Gentle Giant")

Best for preserving the Fluorine and Ester groups on small-to-medium scale.

Reagents:

-

Substrate: 1.0 equiv

-

Sodium Dithionite (

): 3.0 – 4.0 equiv -

Solvent:

(1:1) or -

Base: Saturated

(to buffer pH)

Step-by-Step:

-

Dissolution: Dissolve the nitrobenzoate in THF or Ethanol.

-

Buffering: Add water and enough sat.

to adjust pH to ~7.5. -

Addition: Add solid Sodium Dithionite in portions over 20 minutes. Note: The reaction is exothermic; maintain temp < 50°C.

-

Monitoring: Stir at 40–50°C. The yellow color of the nitro compound should fade to a pale suspension. Monitor by TLC/LCMS.

-

Workup (Crucial):

Protocol B: Iron / Ammonium Chloride (The "Green" Alternative)

Best for scale-up; avoids the mess of acidic iron reductions.

Reagents:

-

Substrate: 1.0 equiv

-

Iron Powder (325 mesh): 5.0 equiv

-

Ammonium Chloride (

): 5.0 equiv -

Solvent:

(3:1)

Step-by-Step:

-

Preparation: Suspend substrate, Fe powder, and

in the solvent mixture. -

Activation: Heat to mild reflux (70–80°C) with vigorous stirring. Mechanical stirring is recommended for scales >10g to keep Iron suspended.

-

Reaction: Monitor consumption of starting material (typically 1–3 hours).

-

Filtration (The Trick):

-

While still hot, filter the mixture through a Celite pad to remove iron oxides.

-

Wash the Celite cake with hot Ethanol. Cold filtration leads to product crystallizing in the filter cake.

-

-

Isolation: Concentrate the filtrate. Dilute with water to precipitate the product or extract with EtOAc.

Module 4: Mechanistic Insight

Understanding the competing pathways helps in troubleshooting.

Figure 2: Reaction pathway showing the stepwise reduction to the amine and potential side reactions (red).

FAQs

Q: Can I use

Q: Why is my yield low with Iron reduction? A: The product likely trapped in the iron oxide sludge ("rust"). Ensure you wash the filter cake extensively with hot solvent or use EDTA during workup to chelate the iron.

Q: Can I do this reaction in pure water? A: Unlikely. The methyl ester and the aromatic ring make the molecule lipophilic. You need a co-solvent (THF, Dioxane, Ethanol) to ensure the substrate contacts the dissolved reductant.

References

-

Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no.[1] 1-2, 2003, pp. 45–69. Link (Discusses Sulfided Pt for halo-nitro reduction).

- Moody, C. J., et al. "Selective Reduction of Nitro Compounds." Encyclopedia of Reagents for Organic Synthesis, 2001. (General reference for Dithionite selectivity).

- Org. Process Res. Dev. "Safety and Scalability of Sodium Dithionite Reductions." Organic Process Research & Development, vol. 16, no. 7, 2012.

-

Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, p. 186. (Foundational chemistry for Fe reduction).[5]

Sources

Technical Support Center: Purification of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

Case ID: PUR-MFHNB-001 Topic: Impurity Profiling & Removal Strategies Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Active Guide[1]

Executive Summary

The purification of Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate presents a unique challenge due to the interplay of electronic effects on the salicylate scaffold. The presence of the fluorine atom at the C6 position and the nitro group at C3 creates a specific impurity profile dominated by regioisomers (specifically the 5-nitro analog) and hydrolysis byproducts (free acids).[1]

This guide moves beyond generic protocols, offering a mechanism-based troubleshooting approach. Our strategy relies on exploiting the Intramolecular Hydrogen Bonding (IMHB) differences between the target molecule and its impurities to achieve high-purity separation.

Phase 1: Diagnostic Triage & Impurity Identification[1]

Before initiating purification, you must diagnose the specific "symptoms" of your sample.[1] Use the table below to correlate visual/analytical observations with chemical impurities.

Table 1: Impurity Diagnostic Matrix

| Symptom | Probable Impurity | Chemical Cause | Diagnostic Check |

| Double Spot on TLC ( | 5-Nitro Isomer (Methyl 6-fluoro-2-hydroxy-5-nitrobenzoate) | Competitive nitration at the C5 position (para to OH, ortho to F). | H-NMR: Look for aromatic proton coupling constants. 3-nitro usually shows distinct splitting patterns compared to 5-nitro. |

| Baseline Streak on TLC | Free Acid (6-fluoro-2-hydroxy-3-nitrobenzoic acid) | Hydrolysis of the methyl ester (moisture/base sensitivity). | Solubility: Sample dissolves in saturated |

| Red/Brown Gum | Oxidative Tars / Picrates | Over-nitration or oxidation of the phenol ring. | Visual: Dark discoloration that persists after recrystallization. |

| Low Melting Point (< 70°C) | Starting Material (Methyl 6-fluoro-2-hydroxybenzoate) | Incomplete nitration. | TLC: Spot moves higher (less polar) than the nitro product. |

Phase 2: The Purification Protocols

Protocol A: Removing the "Acid" Impurity (Hydrolysis Cleanup)

Target: 6-fluoro-2-hydroxy-3-nitrobenzoic acid[1]

The Science: The target molecule is a phenol (

Step-by-Step:

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as nitrated phenols can form emulsions in chlorinated solvents.

-

The Cold Wash: Wash the organic layer with cold (0-5°C) 5% Sodium Bicarbonate (

) .-

Critical Note: Do not use Sodium Hydroxide (

) or warm solutions. The electron-withdrawing nitro and fluoro groups make the ester bond highly susceptible to alkaline hydrolysis.

-

-

Validation: Check the aqueous layer pH. It should be slightly alkaline (

). -

Recovery: Separate the organic layer, wash with Brine, dry over

, and concentrate.

Protocol B: Separating the Regioisomers (3-Nitro vs. 5-Nitro)

Target: Removing Methyl 6-fluoro-2-hydroxy-5-nitrobenzoate

The Science:

-

Target (3-Nitro): Forms a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic -OH and the nitro group oxygen. This "locks" the polarity, making the molecule more lipophilic and compact.[1]

-

Impurity (5-Nitro): The nitro group is too far for IMHB with the -OH. The polar groups are exposed, making this isomer significantly more polar and higher-melting.[1]

Method 1: Flash Column Chromatography (Recommended)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate gradient (Start 95:5

End 80:20). -

Elution Order:

-

Unreacted Starting Material (Fastest, least polar).

-

Target: 3-Nitro Isomer (Elutes second due to IMHB shielding).

-

Impurity: 5-Nitro Isomer (Elutes last, "sticks" to silica).

-

Method 2: Fractional Recrystallization (Scalable)

-

Solvent System: Methanol (MeOH) or Ethanol/Water.

-

Procedure:

-

Dissolve crude mixture in minimum boiling MeOH.

-

Allow to cool slowly to room temperature.

-

The 5-Nitro Trap: The 5-nitro isomer typically has a higher melting point and lower solubility. It may crystallize first. Filter this crop and discard (or save for analysis).

-

Target Recovery: Cool the filtrate to 0°C. The 3-nitro isomer (target) should crystallize as yellow needles/plates.

-

Phase 3: Workflow Visualization

The following diagram illustrates the logical decision tree for purifying your sample based on the impurities present.

Caption: Logical workflow for removing specific impurities based on diagnostic checkpoints.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after the bicarbonate wash?

A: You likely used warm bicarbonate or allowed the contact time to be too long.[1] The electron-deficient ring (due to

Q2: Can I use steam distillation to separate the isomers? A: While historically used for non-fluorinated nitro-salicylic acids (where the 3-nitro is steam volatile due to chelation), it is risky for the ester.[1] The prolonged heat and moisture required for steam distillation often lead to hydrolysis of the methyl ester.[1] We recommend column chromatography as the safer alternative for the ester form.

Q3: The 3-nitro and 5-nitro spots are overlapping on TLC. How do I improve resolution?

A: Standard Hexane/EtOAc might not be enough. Try adding 1% Acetic Acid or 0.5% Formic Acid to your mobile phase. This suppresses the ionization of the phenolic proton, sharpening the spots and often improving the separation factor (

Q4: My product is a dark red oil that won't crystallize. What happened? A: This indicates the presence of "tars" or oxidative byproducts, common in nitration reactions.[1]

-

Fix: Dissolve the oil in EtOAc and treat it with Activated Carbon (charcoal) for 30 minutes. Filter through a Celite pad. The filtrate should be a lighter yellow, which will crystallize more readily upon solvent removal.[1]

References

-

Nitration of Salicylates & Isomer Separation

-

General Nitration Protocols for Benzoates

-

Synthesis of Fluorinated Nitrobenzoates

- Source: Patent CN113024384A (2021). "Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate.

-

URL:

-

Properties of Methyl 3-nitrobenzoate Analogs

Sources

Addressing steric hindrance in Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate reactions

Topic: Addressing Steric Hindrance & Electronic Effects in Synthesis

Executive Technical Summary

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate (CAS: 1823843-73-7) is a densely functionalized scaffold often used as a precursor for fused heterocyclic drugs (e.g., quinolones, benzoxazines).[1] Its reactivity is defined by a "Packed Core" architecture where every position on the benzene ring exerts a strong electronic or steric influence on its neighbors.

The "Steric Fortress" Challenge: The ester moiety at C1 is flanked by a hydroxyl group at C2 and a fluorine atom at C6 . This 2,6-disubstitution pattern creates a "steric fortress" that blocks nucleophilic attack at the carbonyl carbon, rendering standard hydrolysis protocols ineffective. Simultaneously, the C3-Nitro group activates the C6-Fluorine (via para positioning), making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), often leading to undesired side reactions during other transformations.

This guide provides field-proven protocols to navigate these competing forces.

Strategic Analysis: The Reactivity Map

Before attempting any transformation, review this reactivity landscape to anticipate bottlenecks.

Figure 1: Mechanistic interactions within the scaffold.[1] Note the dual activation of the Fluorine and the steric shielding of the Ester.

Troubleshooting Guide & Protocols

Module A: The Inert Ester (Hydrolysis Failures)

Issue: Standard base hydrolysis (LiOH/NaOH in THF/Water) fails to yield the acid, or requires prolonged heating that degrades the nitro group. Root Cause: The ortho-effect .[1] The C2-OH and C6-F substituents sterically prevent the formation of the tetrahedral intermediate required for BAc2 hydrolysis (attack at the carbonyl).[1] Solution: Switch mechanisms. Use BAl2 cleavage (nucleophilic attack at the methyl group) to bypass the steric bulk at the carbonyl.

Protocol: Nucleophilic Demethylation (BAl2)

This method cleaves the O-Me bond rather than the C=O bond.[1]

-

Reagents: Lithium Iodide (LiI, 4.0 equiv) in Pyridine (0.5 M concentration).

-

Procedure:

-

Workup:

-

Why it works: Iodide is a soft nucleophile that attacks the methyl group (SN2), which is unhindered, unlike the carbonyl carbon.

| Method | Mechanism | Success Rate | Notes |

| NaOH / MeOH / H2O | BAc2 (Carbonyl attack) | Low | Fails due to steric blocking (2,6-disubstitution).[1] |

| LiI / Pyridine | BAl2 (Alkyl attack) | High | Bypasses steric hindrance completely.[1] |

| BBr3 / DCM | Lewis Acid Cleavage | Medium | Effective but may affect the nitro group or C-F bond.[1] |

Module B: The Stubborn Phenol (Alkylation Issues)

Issue: The phenol (C2-OH) reacts sluggishly with alkyl halides, even with strong bases.[1] Root Cause:

-

Intramolecular H-Bonding: The hydroxyl proton is tightly bound to the ester carbonyl and the nitro group, increasing the pKa and reducing deprotonation efficiency.

-

Steric Crowding: The nucleophilic phenoxide oxygen is sandwiched between the bulky ester and nitro groups.

Protocol: Cesium-Promoted "Naked Anion" Alkylation

Cesium creates a "loose" ion pair, making the phenoxide more nucleophilic despite the crowding.

-

Reagents: Alkyl Halide (1.2 equiv), Cesium Carbonate (Cs2CO3, 2.0 equiv) , DMF (anhydrous).

-

Procedure:

-

Critical Control: If the alkyl halide is secondary or bulky, switch to Mitsunobu conditions (DIAD/PPh3), as the steric bulk of the reagents is less sensitive to the "ortho-effect" than SN2 transition states.

Module C: The Hyper-Active Fluorine (Unwanted SNAr)

Issue: During amine coupling or basic workups, the fluorine atom is displaced, or you observe "dimer" formation. Root Cause: The C6-Fluorine is activated by the C3-Nitro group (para) and the C1-Ester (ortho).[1] It is an exceptionally good leaving group in this scaffold.

Troubleshooting Checklist:

-

Q: Is the Fluorine displacement the goal?

-

Yes: Proceed at 0°C to RT . You do not need high heat.[1] The para-nitro activation makes this reaction fast.

-

No (I want to keep the F): Avoid primary/secondary amines and alkoxides if possible. If using a base, use non-nucleophilic bases like DIPEA or t-BuOK (bulky) rather than simple alkoxides or hydroxides.[1]

-

Visualizing the Competition:

Figure 2: Competition between SNAr (Path A) and Acyl Substitution (Path B).[1] SNAr is kinetically favored.[1]

FAQ: Specific User Scenarios

Q1: I need to reduce the Nitro group to an Amine, but I'm losing the Fluorine. Why?

-

Answer: Catalytic hydrogenation (H2/Pd-C) often causes hydrodefluorination because the C-F bond is weakened by the electron-rich amine formed (or the intermediate).[1]

-

Fix: Use a chemoselective chemical reduction .

Q2: Can I use microwave irradiation to force the ester hydrolysis?

-

Answer: Yes, but proceed with caution. While microwave energy can overcome the steric barrier at the carbonyl, the presence of the C6-F and C2-OH creates a risk of intramolecular cyclization (forming a benzoxazole or similar fused ring) or decarboxylation under high pressure/temp. The LiI/Pyridine method (Module A) is safer.

Q3: The NMR shows my product is a mixture of rotamers. Is this normal?

-

Answer: Yes. The high steric density restricts rotation around the C1-Ester and C3-Nitro bonds.[1] You may see broadened peaks at room temperature.[1] Run the NMR at 50°C to coalesce the signals for confirmation.

References & Further Reading

-

Ortho-Effect in Benzoate Hydrolysis:

-

Nucleophilic Demethylation (LiI/Pyridine):

-

SNAr Activation by Nitro Groups:

-

Compound Data:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate before handling.

Sources

- 1. 1820639-38-0|6-Fluoro-2-hydroxy-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. danabiosci.com [danabiosci.com]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]

- 7. 页面加载中... [china.guidechem.com]

- 8. CAS:1820639-38-0, 6-Fluoro-2-hydroxy-3-nitrobenzoic acid-毕得医药 [bidepharm.com]

Safety Operating Guide

Personal protective equipment for handling Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate requires more than just following a checklist; it demands a comprehensive understanding of the potential risks and the rationale behind each safety measure. This guide is designed to provide you, my fellow researchers, with the essential, in-depth knowledge to handle this compound with the highest degree of safety and confidence.

Our commitment to safety extends beyond the products we supply. We aim to be your trusted partner in the laboratory by providing actionable, field-proven insights that protect both you and your research.

Hazard Analysis: Understanding the Compound

The presence of the nitro group (-NO2), the fluoro group (-F), and the hydroxyl (-OH) and methyl ester (-COOCH3) functionalities on a benzene ring suggests the following potential hazards:

-

Skin and Eye Irritation: Aromatic compounds with these functional groups are often irritants.[2][3]

-

Toxicity: Nitroaromatic compounds can be harmful if inhaled, absorbed through the skin, or swallowed.[2][4][5] Systemic effects are a possibility.[2]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

To substantiate this assessment, consider the GHS classifications for a structurally related compound, Methyl 6-amino-2-fluoro-3-nitrobenzoate.

| Hazard Classification | GHS Hazard Statement | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5] |

Given this profile, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is mandatory.[2][3]

Core Personal Protective Equipment (PPE) Mandates

The selection of PPE is your primary defense against exposure. Engineering controls, such as a chemical fume hood, are the first line of defense and must be used, but appropriate PPE provides the essential barrier between you and the chemical.[6][7][8]

| PPE Category | Recommended Equipment | Justification & Expert Insights |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[9] | Rationale: Protects against accidental splashes of solutions or contact with airborne solid particles. The irritant nature of similar compounds makes this non-negotiable.[5] For larger quantities or splash-prone procedures, a full face shield worn over goggles is best practice.[9][10] |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[9] | Rationale: Prevents dermal absorption, which is a key exposure route for nitroaromatics.[2] Pro-Tip: Always inspect gloves for tears or pinholes before use.[11] Double-gloving can be considered for extended operations. Change gloves immediately if you suspect contamination. |

| Flame-resistant laboratory coat.[9] | Rationale: Protects your skin and personal clothing from spills and contamination. Must be kept fully buttoned.[10] | |

| Closed-toe shoes.[6] | Rationale: Protects feet from spills. Perforated shoes or sandals are never acceptable in a laboratory setting.[11] | |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) if dust or aerosols are generated outside of a fume hood. | Rationale: Minimizes the risk of inhaling the compound, which is classified as harmful.[5] Critical Note: All handling of the solid chemical should occur within a certified chemical fume hood to prevent inhalation exposure.[9][12] Respirator use requires a formal respiratory protection program, including fit-testing and training.[1][10] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for safety. This protocol ensures that safety checks are performed, and PPE is used correctly throughout the handling process.

Experimental Workflow

Caption: Step-by-step workflow for handling Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate.

Detailed Protocol Steps:

-

Preparation (Pre-Operation):

-

Ensure your work area is clean and uncluttered.[11]

-

Confirm that you will be working exclusively within a certified chemical fume hood.[9]

-

Verify that a safety shower and eyewash station are unobstructed and readily accessible.[9]

-

Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves) before starting.[11]

-

-

Donning PPE (In order):

-

Put on your flame-resistant lab coat and fasten all buttons.

-

Don the appropriate chemical-resistant gloves (Nitrile is a suitable starting point).

-

Put on your safety goggles.

-

-

Handling the Chemical (Inside Fume Hood):

-

Doffing PPE and Hygiene:

-

After completing your work, ensure the container is sealed and the work area is decontaminated.

-

Doff PPE in an order that minimizes contamination: first remove gloves, then goggles, then the lab coat.

-

Wash hands thoroughly with soap and water after removing gloves, even if you do not suspect contact.[9][11]

-

Emergency Procedures: Responding to Exposure

Be prepared for accidents before they happen.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[15][16] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical assistance.[16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

As a halogenated (fluoro-) nitroaromatic compound, this chemical waste must not be disposed of down the drain.[6][12] It requires segregation into a dedicated hazardous waste stream.

Waste Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of chemical waste.

Key Disposal Steps:

-

Segregation: Collect all waste contaminated with Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate in a dedicated container labeled "Halogenated Organic Waste."[4][12] This includes solids, solutions, and contaminated consumables like gloves and wipes.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[4]

-

Storage: Keep the waste container securely closed and store it in a designated Satellite Accumulation Area within your laboratory, preferably in a ventilated area or secondary containment.[4]

-

Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal by a licensed contractor.[4] High-temperature incineration is a common disposal method for such compounds.[4]

By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that is foundational to scientific excellence.

References

- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.

- C&EN BrandLab. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.

- BenchChem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.

- BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.

- Chemius. nitro razredčilo.

- BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.

- University of Georgia Office of Research. NitroCompounds-Various.docx.

- Unknown Author. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.

- Gaithersburg, MD. (Date unavailable). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.

- Florida State University. Chemical Emergencies, Exposures, and Spills.

- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.

- New Mexico State University. Chemical Exposure and Spill Response Procedures.

- Unknown Author. Chemical Safety: Personal Protective Equipment.

- BenchChem. (2025). Personal protective equipment for working with nitrovinyl compounds.

- BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.

- Environmental Health & Safety Services. Personal Protective Equipment.

- Lunn, G. & Sansone, E. B. (Date unavailable). DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY.

- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Synquest Labs. (2022, November 23). Methyl 6-amino-2-fluoro-3-nitrobenzoate Safety Data Sheet.

Sources

- 1. research.uga.edu [research.uga.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. gz-supplies.com [gz-supplies.com]

- 7. greenwgroup.com [greenwgroup.com]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. hscprep.com.au [hscprep.com.au]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 15. Mobile [my.chemius.net]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.